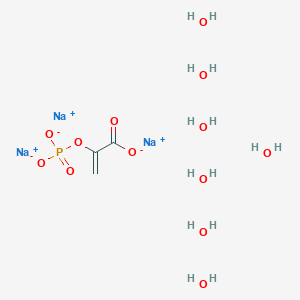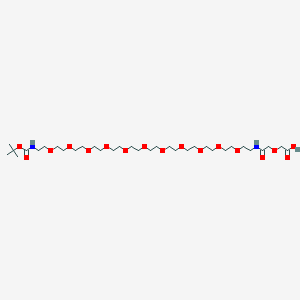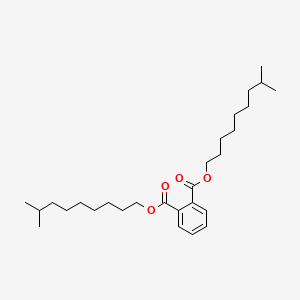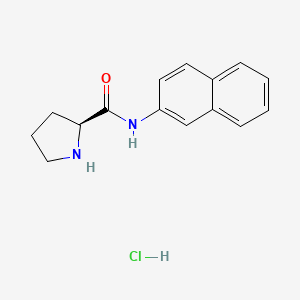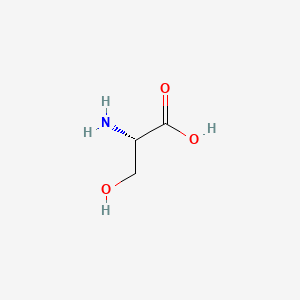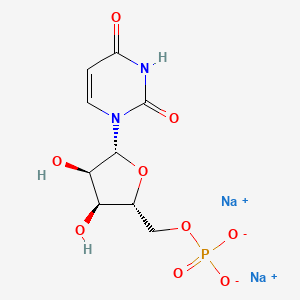
Uridine 5'-monophosphate disodium salt
Descripción general
Descripción
El uridina-5’-monofosfato disódico es un nucleótido de pirimidina que actúa como precursor clave para la síntesis de biomoléculas vitales como el ARN, los fosfolípidos y el glucógeno . Es un éster del ácido fosfórico con el nucleósido uridina, que consta del grupo fosfato, el azúcar pentosa ribosa y la base nitrogenada uracilo . Este compuesto es crucial para el metabolismo celular y la fisiología óptimos en todos los tejidos del cuerpo .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del uridina-5’-monofosfato disódico implica varios pasos:
- Mezclar monofosfato de citidina o su sal de sodio con nitrito de sodio y agua desionizada.
- Añadir ácido y/o anhídrido ácido gota a gota y dejar que la reacción transcurra hasta 6 horas.
- Ajustar el pH de la solución de reacción a 6.4-7.2 para obtener un producto bruto.
- Cristalizar y filtrar el producto bruto utilizando alcohol etílico.
- Recristalizar el producto con un disolvente orgánico para obtener uridina-5’-monofosfato disódico puro .
Métodos de producción industrial: La producción industrial a menudo implica procesos de fermentación y biocatalíticos. Por ejemplo, Saccharomyces cerevisiae se puede utilizar para producir uridina-5’-monofosfato a partir de ácido orótico mediante la redistribución del flujo metabólico entre la glucólisis y la vía de las pentosas fosfato .
Análisis De Reacciones Químicas
Tipos de reacciones: El uridina-5’-monofosfato disódico sufre diversas reacciones químicas, que incluyen:
- Coordinación con iones metálicos: Forma complejos con iones lantánidos trivalentes (por ejemplo, La, Pr, Nd, Sm, Eu, Gd) en presencia de micelas catiónicas y aniónicas .
- Fosforilación: Se puede fosforilar para formar difosfato de uridina y trifosfato de uridina .
Reactivos y condiciones comunes:
- Coordinación de iones metálicos: Se utilizan métodos de titulación potenciométrica de pH y espectroscópicos para estudiar las propiedades de coordinación con iones metálicos .
- Fosforilación: Fosforilación enzimática utilizando quinasas .
Productos principales:
- Complejos de lantánidos: Formados durante las reacciones de coordinación .
- Difosfato de uridina y trifosfato de uridina: Formados durante las reacciones de fosforilación .
4. Aplicaciones en investigación científica
El uridina-5’-monofosfato disódico tiene una amplia gama de aplicaciones en investigación científica:
- Química: Se utiliza como precursor para sintetizar otros nucleótidos de pirimidina .
- Biología: Desempeña un papel en el metabolismo y la fisiología celulares .
- Medicina: Se estudia por sus efectos sobre el metabolismo del colesterol y los lípidos, y su potencial para mejorar la función cognitiva .
- Industria: Se utiliza en la producción de productos farmacéuticos y aditivos alimentarios .
Aplicaciones Científicas De Investigación
Disodium uridine-5’-monophosphate has a wide range of scientific research applications:
- Chemistry: Used as a precursor for synthesizing other pyrimidine nucleotides .
- Biology: Plays a role in cellular metabolism and physiology .
- Medicine: Studied for its effects on cholesterol and lipid metabolism, and its potential to enhance cognitive function .
- Industry: Used in the production of pharmaceuticals and food additives .
Mecanismo De Acción
El uridina-5’-monofosfato disódico ejerce sus efectos a través de varios mecanismos:
- Vía de fosforilación: Se fosforila para formar difosfato de uridina y trifosfato de uridina, que son esenciales para diversos procesos biosintéticos .
- Interacciones enzimáticas: Interactúa con enzimas como la uridina-citidina quinasa, la uridiltransferasa de galactosa-1-fosfato y la timidilato sintasa .
- Vías metabólicas: Interviene en la vía metabólica de las pirimidinas, donde se degrada a uridina y uracilo por las 5’-nucleotidasas y las uridina fosforilasas .
Compuestos similares:
- Monofosfato de uridina (UMP): La forma no disódica del compuesto .
- Monofosfato de citidina (CMP): Otro nucleótido de pirimidina con funciones similares .
- Monofosfato de adenosina (AMP): Un nucleótido de purina con funciones similares en el metabolismo celular .
Singularidad: El uridina-5’-monofosfato disódico es único debido a su papel específico en la síntesis de ARN, fosfolípidos y glucógeno . Su capacidad de formar complejos estables con iones metálicos y su participación en diversas vías biosintéticas lo hacen distinto de otros compuestos similares .
Comparación Con Compuestos Similares
- Uridine monophosphate (UMP): The non-disodium form of the compound .
- Cytidine monophosphate (CMP): Another pyrimidine nucleotide with similar functions .
- Adenosine monophosphate (AMP): A purine nucleotide with similar roles in cellular metabolism .
Uniqueness: Disodium uridine-5’-monophosphate is unique due to its specific role in the synthesis of RNA, phospholipids, and glycogen . Its ability to form stable complexes with metal ions and its involvement in various biosynthetic pathways make it distinct from other similar compounds .
Propiedades
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURVIXMFFSNONZ-WFIJOQBCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2Na2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342721 | |
| Record name | Disodium UMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3387-36-8, 7545-48-4 | |
| Record name | Uridine monophosphate disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Uridylic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium UMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium uridine-5'-monophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URIDINE MONOPHOSPHATE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD8E20071T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B7803267.png)

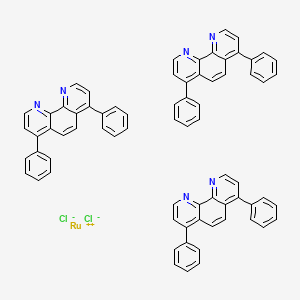
![[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl]azanium;chloride](/img/structure/B7803286.png)
![[(2S)-1-methoxy-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7803291.png)
![[(1S,6S,10S,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B7803292.png)
